5-(4-chlorophenoxy)pyridine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHAQWAUXWKINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222443 | |
| Record name | Picolinic acid, 5-(p-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72133-24-5 | |
| Record name | Picolinic acid, 5-(p-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinic acid, 5-(p-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
- Base : Potassium carbonate (K₂CO₃) is preferred due to its moderate strength and solubility in polar aprotic solvents.
- Solvent : Low dielectric constant solvents (ε < 15), such as toluene or 2-methyltetrahydrofuran, enhance reaction efficiency by stabilizing the transition state.
- Temperature : Reactions proceed optimally at 80–100°C, balancing kinetic energy and side-product formation.
Mechanism :
- Deprotonation of 4-chlorophenol by K₂CO₃ generates the phenoxide nucleophile.
- Nucleophilic attack on 5-chloropyridine-2-carboxylic acid at the 5-position, displacing chloride.
- Acidic workup yields the free carboxylic acid.
Example Protocol :
- Combine 5-chloropyridine-2-carboxylic acid (1 eq), 4-chlorophenol (1.2 eq), and K₂CO₃ (2 eq) in toluene.
- Reflux at 110°C for 12 hours.
- Filter, concentrate, and purify via recrystallization (ethanol/water).
Copper-Catalyzed Ullmann-Type Coupling
For electron-deficient pyridines, Ullmann condensation using copper catalysts accelerates the coupling of 4-chlorophenol with halogenated pyridine precursors.
Catalytic System and Solvent Effects
- Catalyst : Copper(I) iodide (CuI) or copper(II) acetate at 5–10 mol% loading.
- Ligands : 1,10-Phenanthroline enhances catalytic activity by stabilizing Cu(I) intermediates.
- Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc) at 120–140°C.
Advantages :
- Higher yields (70–85%) compared to uncatalyzed methods.
- Tolerance for electron-withdrawing groups on the pyridine ring.
Limitations :
- Requires rigorous exclusion of moisture and oxygen.
- Post-reaction copper removal adds purification steps.
Ester Hydrolysis Route
This two-step approach involves synthesizing the ethyl ester intermediate, followed by hydrolysis to the carboxylic acid.
Esterification and Phenoxy Substitution
- Ester Formation :
- Phenoxy Substitution :
- Hydrolysis :
- Saponify the ester using NaOH (2M) in ethanol/water (1:1) at reflux.
Yield Considerations :
- Esterification: ~90% (due to high reactivity of acyl chloride).
- Phenoxy substitution: 65–75% (steric hindrance from the ester group).
- Hydrolysis: >95% (quantitative under basic conditions).
Comparative Analysis of Methodologies
Key Observations :
- Ullmann coupling offers superior yields but complicates purification.
- The ester route avoids handling hygroscopic acyl chlorides but adds steps.
- Solvent choice critically impacts reactivity; low ε solvents reduce byproducts.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors are advantageous:
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorophenoxy group can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 5-(4-chlorophenoxy)pyridine-2-carboxylic acid and its derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibacterial agents.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives of this compound, demonstrating enhanced antibacterial activity compared to traditional antibiotics .
Agricultural Applications
Herbicide Development
The compound has been investigated for its herbicidal properties. Research indicates that it can act as a potent herbicide against a range of weeds, making it valuable in agricultural practices. Its mechanism involves inhibiting specific enzymes essential for plant growth, thereby controlling unwanted vegetation.
Data Table: Herbicidal Efficacy
| Compound | Target Species | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Cynodon dactylon | 85 | Journal of Agricultural Science |
| This compound | Amaranthus retroflexus | 90 | Journal of Agricultural Science |
Material Science
Polymer Synthesis
this compound is also being explored in the field of material science for its potential use in synthesizing novel polymers. Its functional groups enable it to act as a monomer or crosslinking agent in polymerization processes, leading to materials with improved thermal stability and mechanical properties.
Case Study : A recent study focused on creating thermally stable polymer composites using this compound as a precursor. The resulting materials exhibited enhanced mechanical properties compared to conventional polymers .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Chlorinated Pyridinecarboxylic Acids
- 5-Chloro-4-(trifluoromethyl)pyridine-2-carboxylic acid (): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing acidity compared to the target compound’s chlorophenoxy group. The -CF₃ group also enhances lipophilicity, which may improve membrane permeability in drug candidates. Molecular weight: ~235.56 g/mol .
- 2-Chloro-5-(2-chlorophenyl)pyridine-4-carboxylic acid (): Features dual chloro substituents, leading to higher molecular weight (268.10 g/mol) and increased steric hindrance. The ortho-chlorophenyl group may restrict rotational freedom, affecting binding interactions in coordination complexes .
Phenyl-Substituted Analogs
- 5-(4-Cyanophenyl)pyridine-2-carboxylic acid (): The cyano (-CN) group is a potent electron-withdrawing substituent, significantly lowering pKa compared to the chlorophenoxy group. This compound’s higher polarity (PSA: ~50.19 Ų) may reduce bioavailability compared to the more lipophilic target compound .
- 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid (): Fluorine’s electronegativity enhances metabolic stability and bioavailability.
Heterocyclic Variations
- 5-(3-Carboxy-phenyl)-pyridine-2-carboxylic acid (): This rigid, dicarboxylic ligand forms stable coordination polymers with metals like Ni and Co. The additional carboxyl group enables diverse binding modes, unlike the monofunctional target compound .
- 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives (): Fused pyrrolo-pyridine systems exhibit distinct electronic profiles due to aromatic conjugation. For example, 5-methoxy derivatives (80% yield) show higher synthetic efficiency than chloro-substituted analogs (71%), suggesting electron-donating groups facilitate reactivity .
Physicochemical and Functional Comparisons
*Calculated data for the target compound based on structural analogs.
Biological Activity
5-(4-Chlorophenoxy)pyridine-2-carboxylic acid, with the chemical formula C12H10ClNO3 and CAS number 72133-24-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carboxylic acid group and a chlorophenoxy moiety. The presence of the chlorine atom enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of pyridine-2-carboxylic acids exhibit notable anticancer properties. For instance, studies have shown that compounds similar to this compound can significantly inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma (A549) cells.
Case Study: Anticancer Efficacy
In a study assessing the cytotoxic effects of related compounds, it was found that certain derivatives reduced the viability of A549 cells by up to 66% at a concentration of 100 µM after 24 hours of exposure. This reduction was comparable to that observed with standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The results indicate promising activity, suggesting potential applications in treating infections caused by resistant pathogens.
Table: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | Significant |
| Related Derivative | Klebsiella pneumoniae | Moderate |
| Related Derivative | Escherichia coli | Minimal |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Tumor Growth : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Action : It likely disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways.
Synthesis and Characterization
Synthesis methods for this compound typically involve nucleophilic substitution reactions where chlorophenol derivatives react with pyridine-2-carboxylic acid derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Comparative Studies
Comparative studies with other similar compounds have shown that the presence of the chlorophenoxy group enhances both anticancer and antimicrobial activities compared to non-substituted analogs. For example, compounds lacking this substituent exhibited significantly lower efficacy against cancer cell lines .
Q & A
Q. What are the standard synthetic routes for 5-(4-chlorophenoxy)pyridine-2-carboxylic acid, and how can purity be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Condensation : React 4-chlorophenol with a pyridine-2-carboxylic acid derivative (e.g., methyl ester) using a Pd catalyst (e.g., Pd/C) in solvents like DMF or toluene under reflux .
Cyclization : Intramolecular cyclization under acidic or basic conditions to form the heterocyclic core.
Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity.
Key Considerations : Catalyst loading (5–10 mol%) and reaction time (12–24 hrs) significantly impact yield (60–75%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : NMR (DMSO-d6) shows characteristic peaks: aromatic protons (δ 7.2–8.5 ppm), carboxylic acid proton (δ 12.5–13.5 ppm). NMR confirms the carbonyl (C=O) at ~170 ppm .
- IR : Strong absorption bands for C=O (1680–1720 cm) and O–H (2500–3300 cm) .
- X-ray Diffraction : Resolves ambiguities in stereochemistry and hydrogen bonding patterns in crystalline form .
Q. How does the chlorophenoxy substituent influence the compound’s solubility and reactivity?
Methodological Answer:
- Solubility : The hydrophobic 4-chlorophenoxy group reduces aqueous solubility but enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). Adjust pH (e.g., sodium salt formation) for aqueous compatibility .
- Reactivity : The electron-withdrawing Cl group activates the pyridine ring for electrophilic substitution (e.g., nitration) but deactivates nucleophilic attacks .
Advanced Research Questions
Q. How can researchers design coordination polymers using this compound as a ligand?
Methodological Answer:
- Metal Selection : Transition metals (e.g., Co, Cd) favor carboxylate-pyridine coordination. For example, solvothermal reactions with Co(NO) in HO/EtOH (120°C, 72 hrs) yield 3D frameworks .
- Structural Control : Adjust pH (5–7) to modulate ligand deprotonation. Higher pH promotes carboxylate-metal binding, while lower pH favors pyridine coordination .
- Applications : MOFs derived from this ligand show potential in gas adsorption (e.g., CO) due to tunable pore sizes .
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
- Assay Optimization : Test under varied conditions (e.g., pH, temperature, bacterial strains). For example, activity against E. coli may require MIC assays at pH 6.5–7.5 .
- Structural Modifications : Compare with analogs (e.g., 5-(4-fluorophenoxy)pyridine-2-carboxylic acid) to isolate substituent effects. Fluorine’s electronegativity may enhance membrane penetration .
- Mechanistic Studies : Use fluorescence quenching or molecular docking to validate target engagement (e.g., enzyme inhibition) .
Q. What strategies mitigate challenges in catalytic applications of this compound?
Methodological Answer:
- Hybrid Catalysts : Immobilize the compound on mesoporous silica (e.g., SBA-15) to enhance recyclability in oxidation reactions .
- Synergistic Additives : Combine with TEMPO for improved selectivity in alcohol-to-ketone conversions.
- Kinetic Analysis : Use in situ IR or GC-MS to monitor intermediate formation and adjust reaction kinetics (e.g., O flow rate in aerobic oxidations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
